molecular formula C17H18N3O5P B5108322 N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline

N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline

Cat. No.: B5108322
M. Wt: 375.32 g/mol
InChI Key: VSNXSESASMGADA-UHFFFAOYSA-N
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Description

N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline is a complex organic compound that features a unique combination of functional groups, including an indole ring, a nitro group, and a dimethoxyphosphoryl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline typically involves the reaction of 4-nitroaniline with a phosphorylating agent in the presence of an indole derivative. The reaction conditions often require a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted indole derivatives, reduced amine derivatives, and other functionalized compounds depending on the specific reaction conditions.

Scientific Research Applications

N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phosphoryl group can also participate in phosphorylation reactions, influencing cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline is unique due to its combination of an indole ring, nitro group, and dimethoxyphosphoryl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[dimethoxyphosphoryl(1H-indol-3-yl)methyl]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N3O5P/c1-24-26(23,25-2)17(15-11-18-16-6-4-3-5-14(15)16)19-12-7-9-13(10-8-12)20(21)22/h3-11,17-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNXSESASMGADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C1=CNC2=CC=CC=C21)NC3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N3O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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